molecular formula C13H20ClNO B1424422 4-(2-Ethoxyphenyl)piperidine hydrochloride CAS No. 198334-35-9

4-(2-Ethoxyphenyl)piperidine hydrochloride

Cat. No. B1424422
CAS RN: 198334-35-9
M. Wt: 241.76 g/mol
InChI Key: IQLYHDUTQRGSPS-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)piperidine hydrochloride is a compound with the CAS Number: 198334-35-9 . It has a molecular weight of 241.76 . The IUPAC name for this compound is 4-(2-ethoxyphenyl)piperidine hydrochloride . It is a powder at room temperature .


Synthesis Analysis

Piperidones, which include 4-(2-Ethoxyphenyl)piperidine hydrochloride, serve as precursors to the piperidine ring, a common moiety in many alkaloid natural products and drug candidates . There have been considerable efforts devoted to the synthesis of position isomeric piperidones and their derivatives . A novel series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides were synthesized from 4-aminophenol .


Molecular Structure Analysis

The InChI code for 4-(2-Ethoxyphenyl)piperidine hydrochloride is 1S/C13H19NO.ClH/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11;/h3-6,11,14H,2,7-10H2,1H3;1H .


Chemical Reactions Analysis

Piperidines, including 4-(2-Ethoxyphenyl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

4-(2-Ethoxyphenyl)piperidine hydrochloride is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

Cytotoxic Effects and Molecular Docking

  • Cytotoxic Effect and Topoisomerase II Inhibition : A study demonstrated that 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, a derivative of 4-(2-Ethoxyphenyl)piperidine, exhibits cytotoxic effects against breast cancer cells. This compound acts as a potent topoisomerase II inhibitor, as evidenced by molecular docking studies, which suggest it targets the ATP binding pocket (Siwek et al., 2012).

Antibacterial and Antioxidant Properties

  • Synthesis and Biological Properties : Another research focused on synthesizing new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols and their hydrochlorides. These compounds demonstrated moderate antibacterial activity and certain derivatives showed high antioxidant activity (Гаспарян et al., 2011).

Acetylcholinesterase Inhibition

  • Synthesis and SAR of Acetylcholinesterase Inhibitors : Research on 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives revealed potent anti-acetylcholinesterase activity. A specific compound, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, emerged as one of the most potent inhibitors, indicating its potential in therapeutic applications (Sugimoto et al., 1992).

Pharmacological Evaluation

  • Analgesic Properties : A study synthesized 3-methyl-4-(N-phenyl amido)piperidines, revealing some compounds with exceptional analgesic activity. Notably, one compound, cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-meth yl-4- [N-in equilibrium 2-fluorophenyl)methoxyacetamido]piperidine hydrochloride, was identified for clinical evaluation due to its short duration of action, making it suitable for short surgical procedures (Lalinde et al., 1990).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidines, including 4-(2-Ethoxyphenyl)piperidine hydrochloride, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

4-(2-ethoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11;/h3-6,11,14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLYHDUTQRGSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethoxyphenyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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